molecular formula C18H20F3NO4S B2426070 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1351599-94-4

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2426070
CAS No.: 1351599-94-4
M. Wt: 403.42
InChI Key: VGKCNEGNBFJZOD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H20F3NO4S and its molecular weight is 403.42. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agent Properties : A study by Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, including compounds similar in structure to the requested compound. These compounds showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Importantly, they also exhibited lower gastric toxicity compared to celecoxib (Küçükgüzel et al., 2013).

  • Biotransformation Study : Research by Xu et al. (2004) investigated the biotransformation of N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (a compound related in structure to the requested compound) in rats. This study provided insights into the metabolic pathways of this compound and its role in the accumulation of perfluorooctanesulfonic acid (PFOS) in the environment (Xu et al., 2004).

  • Endothelin Antagonist Properties : Murugesan et al. (1998) explored biphenylsulfonamides as endothelin-A selective antagonists. Compounds with structural similarities to the requested compound showed promising results in inhibiting the pressor effect caused by endothelin-1, suggesting potential therapeutic applications (Murugesan et al., 1998).

  • Oxidation Studies : A study by Rozentsveig et al. (2001) on the oxidation of certain arenesulfonamides, which include structures similar to the requested compound, provided insights into the chemical behavior and potential reactions these compounds can undergo (Rozentsveig et al., 2001).

  • Conformation and Assembly in Crystal Structure : The research by Castro et al. (2013) on arylsulfonamide para-alkoxychalcones, which are structurally similar to the requested compound, showed the impact of molecular structure on the conformation and crystal packing in these compounds (Castro et al., 2013).

  • Cytotoxicity and Enzyme Inhibition : A study by Gul et al. (2016) synthesized benzenesulfonamides with structural similarities to the requested compound. These were tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, showing significant results in both areas (Gul et al., 2016).

  • Biofilm Inhibitory Action : Research conducted by Abbasi et al. (2019) on benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine showed that some synthesized compounds effectively inhibited biofilm formation in Escherichia coli, demonstrating potential antibacterial properties (Abbasi et al., 2019).

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4S/c1-26-16-8-2-13(3-9-16)10-11-27(24,25)22-12-17(23)14-4-6-15(7-5-14)18(19,20)21/h2-9,17,22-23H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCNEGNBFJZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.